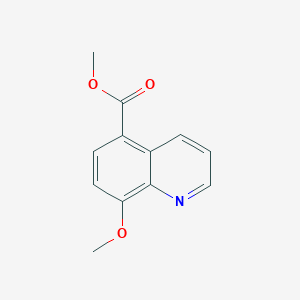

Methyl 8-methoxy-5-quinolinecarboxylate

Description

Methyl 8-methoxy-5-quinolinecarboxylate is a quinoline derivative characterized by a methoxy group (-OCH₃) at position 8 and a methyl ester (-COOCH₃) at position 5 of the quinoline ring. This compound is synthesized via O-methylation of 8-hydroxyquinoline precursors under anhydrous conditions using sodium hydride in DMF, followed by further functionalization (e.g., sulfonation) .

Properties

IUPAC Name |

methyl 8-methoxyquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-6-5-9(12(14)16-2)8-4-3-7-13-11(8)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPWKAWWQMTHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Starting Materials and Key Intermediates

- 8-Hydroxyquinoline derivatives serve as common precursors for the methoxy substitution at the 8-position.

- Quinolinecarboxylic acids or esters substituted at the 5-position are used as the backbone.

- Halogenated quinoline intermediates (e.g., 7,8-dihaloquinolines) enable nucleophilic substitution reactions to introduce alkoxy groups.

Preparation of the 8-Methoxy Group

The methoxy group at the 8-position is introduced mainly by nucleophilic substitution of a halogen (commonly chlorine or bromine) at the 8-position with methoxide ion. This is often performed on 7-halo or 7,8-dihalo quinolinecarboxylates.

- Method : React 7,8-dihaloquinolinecarboxylate with sodium or potassium methoxide in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

- Conditions : Heating between 20 °C and the boiling point of the solvent, often around 80 °C.

- Solvents : THF, DMF, DMSO, dioxane, or mixtures thereof.

- Bases : Potassium tert-butoxide or sodium methoxide are commonly used.

- The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the alkoxide displaces the halogen at the 8-position.

This method is described in detail in patent US7115744B2, which emphasizes the use of potassium tert-butoxide in THF for the preparation of 8-methoxy quinolinecarboxylic acids.

Esterification at the 5-Position

The methyl ester at the 5-position can be introduced by:

- Starting from 5-quinolinecarboxylic acid derivatives and performing esterification using methanol under acidic or basic catalysis.

- Alternatively, direct synthesis of the quinoline ring with the methyl ester group already in place is possible via cyclization of appropriate precursors such as diethoxymethylene malonate derivatives.

Example Synthetic Route from Literature

A representative synthetic route involves:

Formation of quinoline ester intermediate :

Starting from diethoxymethylene malonate and an aniline derivative, a conjugate addition followed by thermal cyclization yields methyl quinolinecarboxylate intermediates.Hydrolysis and halogenation :

Hydrolysis of the ester to the acid, followed by chlorination (e.g., with POCl3), introduces halogens at desired positions for further substitution.Nucleophilic substitution to introduce methoxy group :

Treatment of the halogenated ester with sodium or potassium methoxide in DMF or THF introduces the methoxy group at the 8-position.

This approach is consistent with the methods outlined in patents and academic synthesis of related quinoline derivatives.

Reaction Conditions and Optimization

Summary Table of Key Preparation Methods

Research Discoveries and Industrial Relevance

- The use of potassium tert-butoxide in THF for nucleophilic substitution provides a scalable and high-purity route to methyl 8-methoxy-5-quinolinecarboxylate derivatives.

- Avoidance of chromatographic purification is a significant advantage for industrial applications.

- The choice of solvent and base critically influences reaction times and yields.

- Research also highlights the sensitivity of the methoxy substitution step to the presence of other substituents and the order of synthetic steps.

- Recent process developments emphasize environmentally benign solvents and milder conditions to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxyquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinoline-5-carboxylic acid derivatives.

Reduction: 8-methoxyquinoline-5-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-methoxyquinoline-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-methoxyquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Research Implications and Gaps

- Physicochemical Properties : Solubility, melting points, and stability data are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.